molecular formula C13H15ClN4O4S B587428 (S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride CAS No. 150993-63-8

(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride

Cat. No.: B587428
CAS No.: 150993-63-8
M. Wt: 358.797
InChI Key: ZPBKQTOHYMFDLD-VIFPVBQESA-N
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Description

(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride is a useful research compound. Its molecular formula is C13H15ClN4O4S and its molecular weight is 358.797. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-1-[4-(dimethylsulfamoyl)-2,1,3-benzoxadiazol-7-yl]pyrrolidine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O4S/c1-17(2)23(20,21)10-6-5-8(11-12(10)16-22-15-11)18-7-3-4-9(18)13(14)19/h5-6,9H,3-4,7H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBKQTOHYMFDLD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCCC3C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N3CCC[C@H]3C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659852
Record name 1-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150993-63-8
Record name 2-Pyrrolidinecarbonyl chloride, 1-[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150993-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[7-(Dimethylsulfamoyl)-2,1,3-benzoxadiazol-4-yl]-L-prolyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-DBD-Pro-COCl [=(S)-(-)-4-(N,N-Dimethylaminosulfonyl)-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: How does (S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride enable the separation of chiral amines?

A1: this compound, also known as (S)-DBD-Pro-COCl in the paper, acts as a chiral tagging reagent. It reacts with chiral amines to form diastereomeric derivatives. These diastereomers, unlike enantiomers, possess distinct physicochemical properties. This difference allows for their separation using chromatographic techniques like reversed-phase or normal-phase HPLC. The research demonstrates that amines derivatized with (S)-DBD-Pro-COCl exhibit different elution orders depending on their absolute configuration (R or S), enabling chiral separation and analysis. []

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